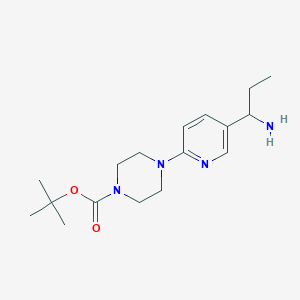
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol . It is a furan derivative with a phenoxy group substituted at the 5-position and a tert-pentyl group attached to the phenoxy ring. This compound is primarily used in research and development within the fields of organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of raw materials . The process generally includes the preparation of intermediates followed by coupling reactions and purification steps to achieve high purity levels (NLT 98%) for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenoxy and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of advanced materials and chemical intermediates
Wirkmechanismus
The mechanism of action of 5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde involves its interaction with molecular targets through various pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The phenoxy and furan rings may also participate in π-π interactions and hydrogen bonding, influencing the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-(Tert-butyl)phenoxy)furan-2-carbaldehyde: Similar structure with a tert-butyl group instead of a tert-pentyl group.
5-(4-(Tert-amyl)phenoxy)furan-2-carbaldehyde: Similar structure with a tert-amyl group.
Uniqueness
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde is unique due to the presence of the tert-pentyl group, which can influence its steric and electronic properties.
Eigenschaften
Molekularformel |
C16H18O3 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
5-[4-(2-methylbutan-2-yl)phenoxy]furan-2-carbaldehyde |
InChI |
InChI=1S/C16H18O3/c1-4-16(2,3)12-5-7-13(8-6-12)18-15-10-9-14(11-17)19-15/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
NMWCPDAXFWAUIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
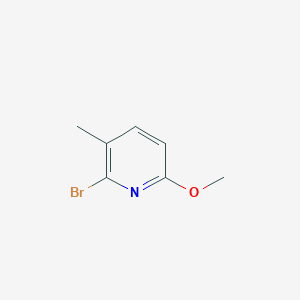
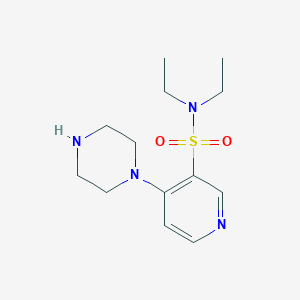
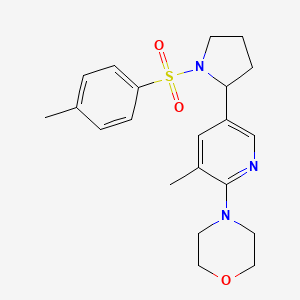


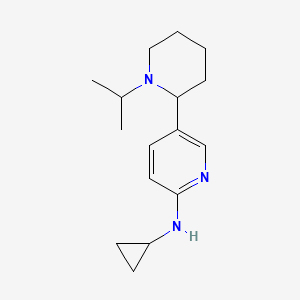
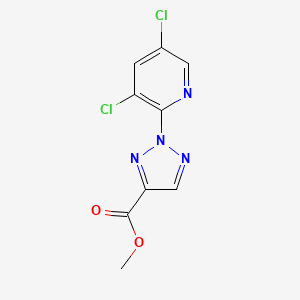

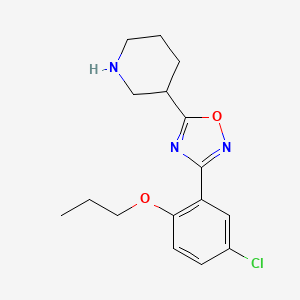
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)

